6-O-methylnorlaudanosolinium

CAS No.:

Cat. No.: VC1953316

Molecular Formula: C17H20NO4+

Molecular Weight: 302.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20NO4+ |

|---|---|

| Molecular Weight | 302.34 g/mol |

| IUPAC Name | 4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1 |

| Standard InChI Key | RHMGJTZOFARRHB-UHFFFAOYSA-O |

| Canonical SMILES | COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

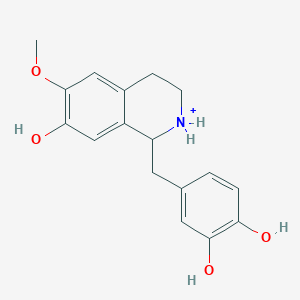

The basic structure of 6-O-methylnorlaudanosolinium consists of a tetrahydroisoquinoline core with a benzyl side chain. The molecule contains four oxygen atoms, primarily as hydroxyl and methoxy functional groups. The defining feature that distinguishes it from 6-O-methylnorlaudanosoline is the protonated nitrogen in the isoquinoline ring, giving the molecule its positive charge .

Structural Identifiers

The compound can be identified through several standardized chemical notations:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/p+1 |

| Standard InChIKey | RHMGJTZOFARRHB-UHFFFAOYSA-O |

| Canonical SMILES | COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)O)O |

Stereochemistry

Stereoisomers

6-O-methylnorlaudanosolinium can exist in two stereoisomeric forms based on the configuration at the C-1 position of the tetrahydroisoquinoline nucleus:

-

(R)-6-O-methylnorlaudanosolinium: The R-configuration is characterized by specific spatial arrangement around the chiral carbon. Its InChI includes the stereochemical descriptor "/t13-/m1/s1" .

-

(S)-6-O-methylnorlaudanosolinium: The S-configuration represents the opposite stereochemistry at the chiral carbon. The corresponding neutral form has been documented in various databases including ChEBI (ID: 27460) .

Structural Differences Between Stereoisomers

The two stereoisomers differ in their three-dimensional spatial arrangement but share identical connectivity and elemental composition. The R-isomer has a specific InChIKey (RHMGJTZOFARRHB-CYBMUJFWSA-O) , while the S-isomer's neutral form has the InChIKey RHMGJTZOFARRHB-ZDUSSCGKSA-N . This stereochemical difference may influence biological activity and interactions with cellular targets.

Natural Sources and Occurrence

Presence in Erythrina Species

The unprotonated form, (S)-6-O-methylnorlaudanosoline, has been reported in Erythrina crista-galli (Common Coral Tree) , suggesting that the protonated form may also be present or formed under physiological conditions. Erythrina crista-galli is a flowering tree in the family Fabaceae, native to Argentina, Uruguay, Bolivia, southern Brazil, and Paraguay .

Botanical Characteristics of Source Plant

Erythrina crista-galli is a small, deciduous tree growing 5-8 meters tall (occasionally reaching 10 meters). It features:

-

Spiny branches and woody trunk reaching 50 cm in circumference

-

Red flowers arranged in raceme inflorescences

-

Compound leaves with three triangular leaflets

The tree is the national tree of Argentina and its flower serves as the national flower of both Argentina and Uruguay . It grows well in moist, sandy, well-drained soils and is winter hardy to USDA Zone 9, with root hardiness extending to Zone 8 .

Physical and Chemical Properties

Molecular Properties

The physical and chemical properties of 6-O-methylnorlaudanosolinium include:

| Property | Value |

|---|---|

| Molecular Weight | 302.34 g/mol |

| Molecular Formula | C17H20NO4+ |

| Charge | +1 (cationic) |

| Functional Groups | Hydroxyl, methoxy, protonated amine |

Predicted Collision Cross Section

PubChemLite provides predicted collision cross section values for various adducts of the unprotonated form, which may be relevant to understanding the behavior of the protonated species:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 302.13868 | 170.6 |

| [M+Na]+ | 324.12062 | 183.6 |

| [M+NH4]+ | 319.16522 | 177.4 |

| [M+K]+ | 340.09456 | 177.6 |

| [M-H]- | 300.12412 | 172.9 |

| [M+Na-2H]- | 322.10607 | 175.3 |

| [M]+ | 301.13085 | 173.0 |

| [M]- | 301.13195 | 173.0 |

These values, while reported for the related compound, provide insight into the potential behavior of 6-O-methylnorlaudanosolinium in analytical techniques such as ion mobility spectrometry .

Biochemical Relationship and Significance

Relationship to Other Alkaloids

6-O-methylnorlaudanosolinium belongs to the benzylisoquinoline alkaloid family, which includes important compounds such as morphine, codeine, and berberine. The compound's neutral form, 6-O-methylnorlaudanosoline, is functionally related to norlaudanosoline and serves as an intermediate in various alkaloid biosynthetic pathways .

Parent-Child Compound Relationships

The compound has documented parent-child relationships in chemical databases. For the R-isomer, the parent compound is listed as CID 15720267 (4-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol) . This relationship helps in understanding the compound's place in metabolic pathways and chemical transformations.

Analytical Considerations

Mass Spectrometry Detection

For analytical purposes, particularly in mass spectrometry, the molecular ion [M]+ of 6-O-methylnorlaudanosolinium would be expected at m/z 302.34. This represents an important parameter for detection and identification of the compound in complex matrices .

Specimen Preparation

When analyzing this compound from natural sources, typical extraction procedures for alkaloids would likely be employed. These may include:

-

Acid-base extraction techniques leveraging the compound's basicity

-

Chromatographic separation methods

-

Confirmation through mass spectrometry and NMR spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume